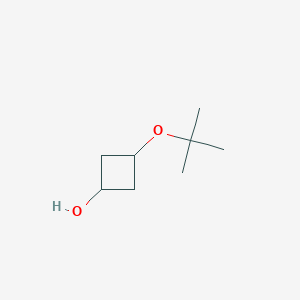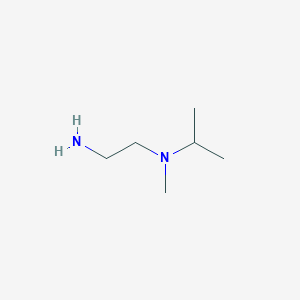
(2-Aminoethyl)(methyl)(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2-Aminoethyl)(methyl)(propan-2-yl)amine can be achieved through several synthetic routes. One common method involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
- Combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl]acetyl chloroamine.
- Hydrolysis of N-[1-(chloromethyl)propyl]acetyl chloroamine to obtain N-[1-(chloromethyl)propyl]acetamide.
- Further hydrolysis of N-[1-(chloromethyl)propyl]acetamide to yield 2-amino-2-methyl-1-propanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, making it suitable for various applications in different industries .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)(methyl)(propan-2-yl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
(2-Aminoethyl)(methyl)(propan-2-yl)amine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on cell function and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of (2-Aminoethyl)(methyl)(propan-2-yl)amine involves its interaction with molecular targets and pathways within cells. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through its ability to form bonds with other molecules, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine: A primary amine with the formula CH3NH2.
Dimethylamine: A secondary amine with the formula (CH3)2NH.
Trimethylamine: A tertiary amine with the formula (CH3)3N.
Uniqueness
(2-Aminoethyl)(methyl)(propan-2-yl)amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of an aminoethyl group and a methylpropan-2-yl group provides distinct chemical properties that differentiate it from other similar compounds .
Eigenschaften
IUPAC Name |
N'-methyl-N'-propan-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2)8(3)5-4-7/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLXSYPOLTMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2728783.png)
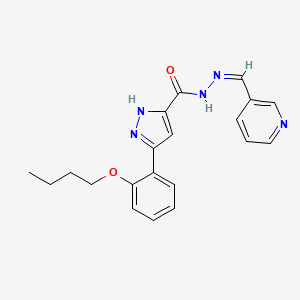
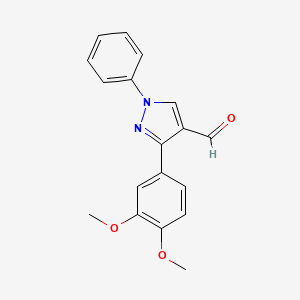
![2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B2728789.png)
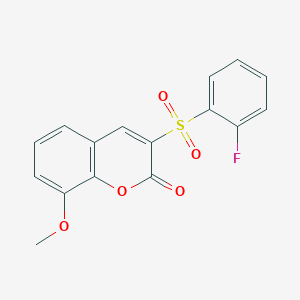
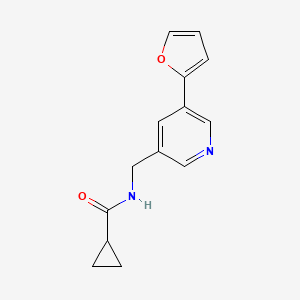
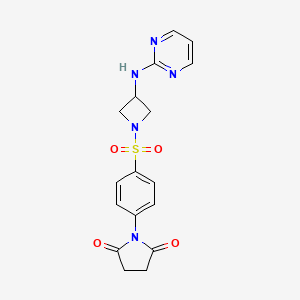
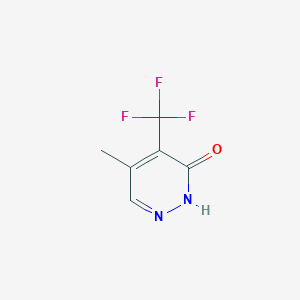

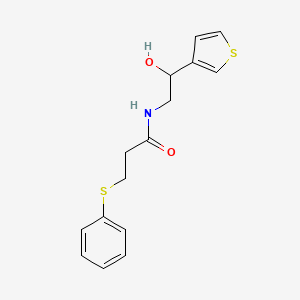
![methyl 2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2728799.png)
![2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2728800.png)

